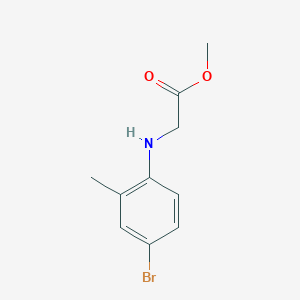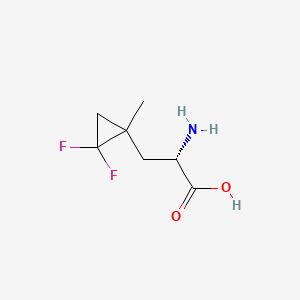
(2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid is a synthetic compound that belongs to the class of amino acids. It features a unique cyclopropyl group substituted with two fluorine atoms and a methyl group, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminones with difluorocarbene to form 2,2-difluoro-2,3-dihydrofurans, which can then be converted into the desired amino acid under reducing conditions . This method is notable for its metal-free and additive-free conditions, high functional group tolerance, and the use of readily accessible starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The fluorine atoms in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the cyclopropyl ring, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid has several scientific research applications:
Biology: It serves as a tool for studying the effects of fluorinated amino acids on protein structure and function.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance performance and functionality.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the cyclopropyl ring can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2-Difluoro-1-methyl-cyclopropyl)methanol: A related compound with a similar cyclopropyl ring but different functional groups.
2,2-Difluoro-2,3-dihydrofurans: Compounds that share the difluorocyclopropyl motif but differ in their overall structure and reactivity.
Uniqueness
The uniqueness of (2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid lies in its combination of a cyclopropyl ring with fluorine atoms and an amino acid moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C7H11F2NO2 |
|---|---|
Molekulargewicht |
179.16 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid |
InChI |
InChI=1S/C7H11F2NO2/c1-6(3-7(6,8)9)2-4(10)5(11)12/h4H,2-3,10H2,1H3,(H,11,12)/t4-,6?/m0/s1 |
InChI-Schlüssel |
WLXIUQJZDVIRMD-VKZKZBKNSA-N |
Isomerische SMILES |
CC1(CC1(F)F)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CC1(CC1(F)F)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



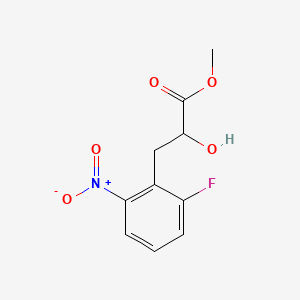
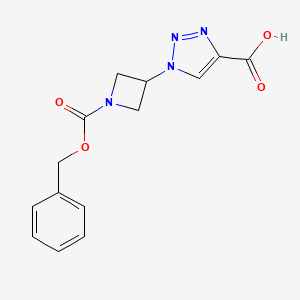
![1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13570986.png)
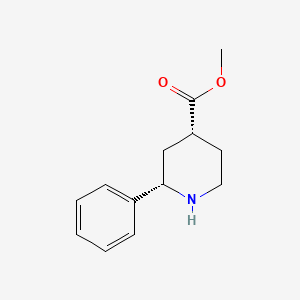
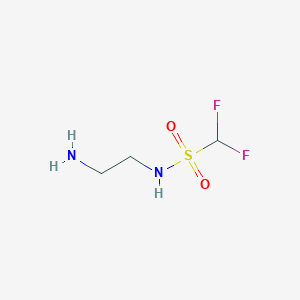


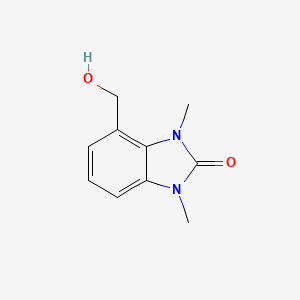
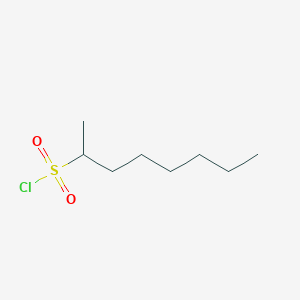

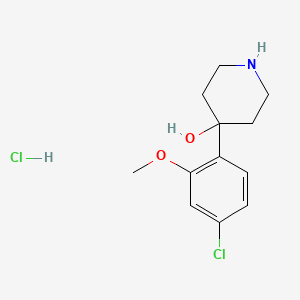
![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride](/img/structure/B13571042.png)
